Magnesium perchlorate hydrate

Catalog No.
S1898911
CAS No.
64010-42-0
M.F
Cl2H2MgO9
M. Wt
241.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium perchlorate hydrate

CAS Number

64010-42-0

Product Name

Magnesium perchlorate hydrate

IUPAC Name

magnesium;diperchlorate;hydrate

Molecular Formula

Cl2H2MgO9

Molecular Weight

241.22 g/mol

InChI

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2

InChI Key

KKFFNQXCJMNXHI-UHFFFAOYSA-L

SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2]

The exact mass of the compound Magnesium perchlorate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium perchlorate hydrate (CAS 64010-42-0), most commonly supplied as a hexahydrate, is a highly soluble, chaotropic inorganic salt and powerful oxidizing agent[1]. While its anhydrous counterpart is renowned as an aggressive desiccant, the hydrated form is prioritized in procurement for its bench-stable handling characteristics, serving as a critical precursor for high-voltage water-in-salt electrolytes (WiSE) and a mild Lewis acid catalyst . By retaining up to 32.6% water by weight, the hydrate mitigates the severe explosion hazards associated with the anhydrous salt's reactivity toward organic matter, allowing for safe transport and controlled in situ dehydration when absolute anhydrous conditions are required [2].

Substituting magnesium perchlorate hydrate with its anhydrous form or other common magnesium salts introduces severe process and safety liabilities[1]. The anhydrous form is highly deliquescent and poses a severe explosion risk when inadvertently mixed with organic solvents or finely divided metals, requiring strict dry-room handling [2]. Conversely, substituting the perchlorate anion with generic halides (like magnesium chloride) fails in advanced electrochemical applications; standard salts lack the chaotropic ability to sufficiently disrupt the hydrogen-bonding network of water, which is mandatory for expanding the electrochemical stability window in aqueous batteries[3]. Therefore, the hydrate is uniquely required when safe handling must be coupled with the specific physicochemical properties of the perchlorate anion.

Chaotropic Disruption for Water-in-Salt Electrolytes (WiSE)

In the development of aqueous magnesium-ion batteries, the hydration state and concentration of the perchlorate salt dictate the electrolyte's viability [1]. When formulated at a high molality of 4 mol/kg, magnesium perchlorate hydrate solutions reduce the water-to-anion ratio to 6.9, compared to a ratio of 27.8 at a standard 1 mol/kg concentration[1]. This drastic reduction diminishes the water activity coefficient, significantly expanding the electrochemical stability window beyond the standard 1.23 V limit of water [2].

Evidence DimensionWater-to-anion ratio and water activity
Target Compound Data4 mol/kg Mg(ClO4)2 hydrate solution (water/anion ratio = 6.9)
Comparator Or Baseline1 mol/kg Mg(ClO4)2 solution (water/anion ratio = 27.8)
Quantified Difference75% reduction in water/anion ratio, directly correlating to suppressed water activity and expanded voltage window
ConditionsAqueous solution characterization at varying molalities

Procurement of the hydrate allows battery manufacturers to formulate safe, non-flammable aqueous electrolytes that support higher voltage thresholds than conventional magnesium salts.

Controlled Thermal Dehydration and Storage Stability

The hexahydrate form provides a highly stable matrix for storage and handling, resisting unintentional dehydration under ambient conditions[1]. TGA-DTA analysis demonstrates that magnesium perchlorate hexahydrate remains structurally stable even under vacuum (0.15 mbar) at 23°C for over a week, whereas the anhydrous form rapidly deliquesces upon exposure to trace moisture [1]. Dehydration requires specific thermal triggers, occurring in three distinct endothermic stages at 130°C (yielding tetrahydrate), 150°C (dihydrate), and >230°C (anhydrous) [2].

Evidence DimensionThermal dehydration thresholds
Target Compound DataMg(ClO4)2 hexahydrate (stable at 23°C under vacuum; requires >230°C for complete dehydration)
Comparator Or BaselineAnhydrous Mg(ClO4)2 (highly reactive, instantly absorbs ambient moisture)
Quantified DifferenceThe hydrate provides a stable handling window up to 130°C, preventing the premature reactivity seen in the anhydrous baseline
ConditionsTGA-DTA heating from 50°C to 300°C at 2°C/min in N2 atmosphere

Enables industrial buyers to safely store the compound long-term and generate the highly reactive anhydrous desiccant or catalyst only in situ via controlled heating.

Tunable Electrophilicity in Lewis Acid Catalysis

In organic synthesis, the hydration state of magnesium perchlorate directly modulates its electrophilicity[1]. While anhydrous magnesium perchlorate is a highly aggressive Lewis acid, the hexahydrate exhibits a moderated catalytic profile due to the coordinated water molecules, which decrease the electrophilic property of the central Mg2+ ion (associated with a high pKah of 11.42) [1]. This moderation makes the hydrate the preferred, bench-stable catalyst for the selective, non-enzymic reduction of synthetic dihydropyridines and the synthesis of imines at room temperature, where stronger Lewis acids might induce unwanted side reactions.

Evidence DimensionElectrophilic reactivity and handling stability
Target Compound DataMg(ClO4)2 hydrate (moderated electrophilicity, bench-stable at room temperature)
Comparator Or BaselineAnhydrous Mg(ClO4)2 (maximum electrophilicity, requires moisture-free handling)
Quantified DifferenceCoordinated water molecules buffer the Mg2+ ion (pKah 11.42), preventing over-catalysis while maintaining high yields for specific room-temperature reductions
ConditionsRoom temperature synthesis of imines and dihydropyridines

Provides pharmaceutical and fine chemical manufacturers with a safer, easily handled catalyst that does not require the stringent dry-room logistics of anhydrous Lewis acids.

Formulation of Water-in-Salt Electrolytes (WiSE)

Directly utilizing its high solubility and chaotropic nature to suppress water activity, expanding the electrochemical window for safe, next-generation aqueous magnesium-ion batteries[1].

Bench-Stable Lewis Acid Catalysis

Serving as a moderated, easily handled electrophilic catalyst for the room-temperature synthesis of imines, phenylhydrazones, and the reduction of synthetic dihydropyridines without requiring dry-room conditions [2].

In-Situ Generation of Ultra-Dry Environments

Procured as a stable precursor that is safely loaded into gas-drying columns or reaction vessels, then thermally activated at >230°C to produce the powerful anhydrous desiccant without the handling risks of the pre-dried salt [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 04-15-2024

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